

Structure of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Bromo-5-methoxyphenyl)propanoic acid

Cat. No.: B3055663

[Get Quote](#)

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of **3-(2-Bromo-5-methoxyphenyl)propanoic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Bromo-5-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, outlines a robust synthetic pathway, and presents a detailed analysis of its expected spectroscopic characteristics. By combining theoretical predictions with established chemical principles, this document serves as a foundational resource for researchers working with or considering this compound for their synthetic targets.

Molecular Structure and Physicochemical Properties

3-(2-Bromo-5-methoxyphenyl)propanoic acid, with the molecular formula $C_{10}H_{11}BrO_3$ and a molecular weight of approximately 259.1 g/mol, possesses a unique combination of functional groups that define its chemical behavior.^{[1][2]} The structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a propanoic acid side chain.

The key structural features are:

- **Aromatic Core:** A 1,2,4-trisubstituted benzene ring.
- **Bromo Substituent:** Located at the C2 position (ortho to the side chain), this electron-withdrawing group influences the electronic properties of the ring and serves as a key handle for cross-coupling reactions.
- **Methoxy Substituent:** An electron-donating group at the C5 position (para to the bromo group), which modulates the reactivity of the aromatic ring.
- **Propanoic Acid Side Chain:** A three-carbon carboxylic acid chain that provides a site for amide bond formation and other derivatizations.

These features make the molecule an attractive intermediate for creating complex molecular architectures.

Table 1: Physicochemical Properties of **3-(2-Bromo-5-methoxyphenyl)propanoic acid**

Property	Value	Source
CAS Number	66192-02-7	[1][3]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1][2]
Molecular Weight	259.1 g/mol	[2]
Appearance	Solid (predicted)	[1]
SMILES	<chem>COC1=CC(=C(Br)C=C1)CCC(=O)O</chem>	[2]
InChIKey	RQBOENPLKPYNI-UHFFFAOYSA-N	[3]

Synthesis and Mechanistic Considerations

While specific peer-reviewed preparations for this exact molecule are not prevalent, a highly reliable synthetic route can be devised based on well-established transformations of analogous phenylpropanoic acids.[4][5][6] The most logical and efficient approach is the catalytic

hydrogenation of the corresponding cinnamic acid precursor, (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid.

This two-step process involves:

- Knoevenagel or Perkin Condensation: To synthesize the cinnamic acid precursor from 2-bromo-5-methoxybenzaldehyde.
- Catalytic Hydrogenation: To reduce the alkene double bond of the cinnamic acid derivative.

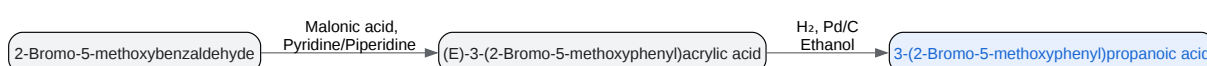
Proposed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of the α,β -unsaturated double bond of the cinnamic acid precursor.

- Reaction Setup: To a solution of (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid (1.0 eq) in ethanol or ethyl acetate (approx. 0.1 M), add 10% Palladium on charcoal (Pd/C) (5-10 mol%).
- Hydrogenation: Fit the reaction flask with a hydrogen-filled balloon or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas.
- Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude **3-(2-bromo-5-methoxyphenyl)propanoic acid**.
- Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure solid product.^[7]

Causality Behind Experimental Choices:

- **Catalyst:** Palladium on charcoal is the catalyst of choice for the hydrogenation of alkenes due to its high efficiency and selectivity. It effectively reduces the C=C double bond without affecting the aromatic ring or the carboxylic acid group under standard conditions.
- **Solvent:** Ethanol or ethyl acetate are commonly used as they are relatively inert, effectively dissolve the starting material, and are easily removed post-reaction.
- **Hydrogen Source:** A hydrogen balloon is sufficient for small-scale reactions, providing a simple yet effective means of maintaining a hydrogen atmosphere.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **3-(2-Bromo-5-methoxyphenyl)propanoic acid**.

Structural Elucidation by Spectroscopic Analysis (Predicted)

As experimental data is not publicly available, this section provides a detailed prediction of the spectroscopic signatures expected for **3-(2-Bromo-5-methoxyphenyl)propanoic acid**, which are crucial for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methoxy protons.

Table 2: Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)

Assignment	Predicted Shift (ppm)	Multiplicity	Integration	Rationale
-COOH	10.0 - 12.0	Broad Singlet	1H	The acidic proton of the carboxylic acid is typically broad and downfield.
Ar-H (H6)	~7.35	Doublet (d)	1H	Ortho to the bromo group, expected to be the most downfield aromatic proton. $J \approx 8.8$ Hz.
Ar-H (H4)	~6.85	Doublet of Doublets (dd)	1H	Coupled to both H3 and H6. $J \approx 8.8, 3.0$ Hz.
Ar-H (H3)	~6.70	Doublet (d)	1H	Ortho to the methoxy group. $J \approx 3.0$ Hz.
-OCH ₃	~3.80	Singlet (s)	3H	Methoxy group protons.
-CH ₂ -COOH (α)	~2.95	Triplet (t)	2H	Methylene group adjacent to the aromatic ring.
Ar-CH ₂ - (β)	~2.70	Triplet (t)	2H	Methylene group adjacent to the carbonyl.

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

Table 3: Predicted ^{13}C NMR Signals (in CDCl_3 , 100 MHz)

Assignment	Predicted Shift (ppm)	Rationale
-C=O	~179	Carbonyl carbon of the carboxylic acid.
Ar-C (C5)	~159	Aromatic carbon attached to the methoxy group.
Ar-C (C1)	~140	Quaternary aromatic carbon attached to the propanoic acid chain.
Ar-C (C6)	~133	Aromatic C-H ortho to the bromo group.
Ar-C (C3)	~118	Aromatic C-H ortho to the methoxy group.
Ar-C (C4)	~115	Aromatic C-H para to the methoxy group.
Ar-C (C2)	~113	Quaternary aromatic carbon attached to the bromo group.
-OCH ₃	~56	Methoxy carbon.
-CH ₂ -COOH (α)	~35	Methylene carbon adjacent to the carbonyl.
Ar-CH ₂ - (β)	~30	Methylene carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

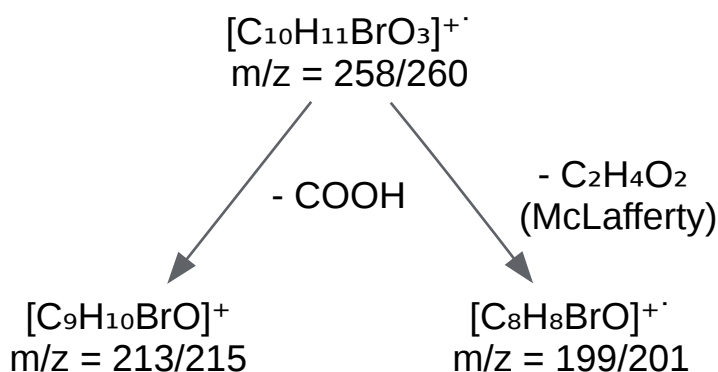
Table 4: Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Functional Group	Description
2500-3300	O-H stretch	Very broad band characteristic of a carboxylic acid dimer.
~1700	C=O stretch	Strong absorption from the carboxylic acid carbonyl group.
~1600, ~1470	C=C stretch	Aromatic ring vibrations.
~1250	C-O stretch	Asymmetric stretch of the aryl ether.
~1040	C-O stretch	Symmetric stretch of the aryl ether.
~550-650	C-Br stretch	Carbon-bromine bond vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- **Molecular Ion (M⁺):** A key feature will be the isotopic pattern for bromine. The spectrum will show two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope (M⁺) and another for the ⁸¹Br isotope (M+2).
- **Predicted m/z:** ~258 and ~260.
- **Key Fragmentation:** The most likely fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) followed by McLafferty rearrangement or cleavage of the side chain.



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Applications in Research and Drug Development

Substituted phenylpropanoic acids are valuable intermediates in medicinal chemistry.[4][5]

While specific applications for **3-(2-bromo-5-methoxyphenyl)propanoic acid** are not widely documented, its structure suggests several potential uses:

- **Scaffold for API Synthesis:** The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups. The bromo- and methoxy-substituted phenyl ring serves as a modifiable core structure. Related compounds, such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, are key intermediates in the synthesis of drugs like ivabradine, which is used to treat stable angina.[8]
- **Fragment-Based Drug Discovery:** As a well-defined chemical entity, it can be used in fragment-based screening to identify new binding motifs for biological targets.
- **Cross-Coupling Reactions:** The aryl bromide provides a reactive site for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds to build molecular complexity.

Conclusion

3-(2-Bromo-5-methoxyphenyl)propanoic acid is a compound with significant potential as a synthetic intermediate. This guide provides a comprehensive framework for its synthesis via

catalytic hydrogenation and details the expected spectroscopic signatures necessary for its unequivocal characterization. The structural features—an accessible carboxylic acid, a reactive aryl bromide, and a modulating methoxy group—make it a valuable tool for medicinal chemists and researchers in drug development. The predictive analyses herein offer a robust starting point for any scientist intending to work with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-Bromo-5-methoxyphenyl)propanoic acid | CymitQuimica [cymitquimica.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Artificial biosynthesis of phenylpropanoic acids in a tyrosine overproducing Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Structure of 3-(2-Bromo-5-methoxyphenyl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3055663#structure-of-3-2-bromo-5-methoxyphenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com